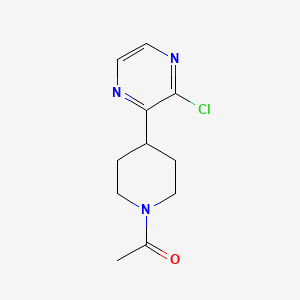

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

描述

属性

IUPAC Name |

1-[4-(3-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-8(16)15-6-2-9(3-7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYISSUVLGOLELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a chloropyrazine moiety. This configuration is critical for its biological interactions.

Research indicates that compounds containing piperidine and pyrazine structures exhibit various mechanisms of action, including:

- Inhibition of Kinases : Similar derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and are often dysregulated in cancer .

- Cholinesterase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu (hypopharyngeal carcinoma) | 5.2 | Induction of apoptosis |

| Study B | MCF7 (breast cancer) | 7.5 | CDK inhibition |

These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis pathways .

Neuropharmacological Effects

The dual inhibition of cholinesterases by similar compounds indicates the potential for neuroprotective effects. In models of Alzheimer's disease, these compounds have been shown to improve cognitive function by enhancing cholinergic neurotransmission .

Case Study 1: Anticancer Activity

A study published in MDPI explored the efficacy of a related piperidine derivative against various cancer cell lines. The compound exhibited significant cytotoxicity, outperforming traditional chemotherapeutic agents like bleomycin in inducing apoptosis in FaDu cells .

Case Study 2: Neuroprotective Potential

In another study focusing on Alzheimer's treatment, a derivative similar to this compound was evaluated for its ability to inhibit AChE and BuChE. The results indicated a marked improvement in cognitive performance in animal models, supporting its potential as a therapeutic agent for neurodegenerative diseases .

科学研究应用

Neuropharmacology

Research indicates that compounds with structural similarities to 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone may exhibit significant neuropharmacological effects. Studies have shown potential interactions with various neurotransmitter receptors, suggesting applications in treating neurological disorders such as anxiety and depression.

Key Findings:

- Receptor Interaction : The compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation.

- Potential Therapeutic Uses : Given its structure, it could serve as a lead compound for developing drugs targeting cognitive deficits or mood disorders.

Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties. The presence of the chloropyrazine moiety may enhance the compound's ability to interact with bacterial targets, making it a candidate for further exploration in antibiotic development .

Case Study Insights:

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperidine ring.

- Introduction of the chloropyrazine substituent.

- Incorporation of the ketone functional group.

This synthetic route allows for the derivation of various analogs that could possess enhanced biological activity or selectivity for specific targets.

Future Directions in Research

The current body of research surrounding this compound is still emerging. Future studies should focus on:

- In Vivo Studies : Conducting comprehensive experiments to evaluate pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Elucidating how this compound affects neurotransmitter systems.

- Broader Biological Screening : Investigating its potential antimicrobial properties and other pharmacological effects.

相似化合物的比较

Table 1: Structural and Physical Properties of Selected Compounds

Key Observations :

- The 3-chloropyrazine group is a common feature in these compounds, contributing to aromaticity and electronic effects.

- Substitution on the piperidine/piperazine ring (e.g., acetyl vs. methyl) significantly alters steric and electronic profiles. For example, the methyl group in 1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone increases steric hindrance compared to the acetylated parent compound .

Key Observations :

- Chloroacetyl chloride is a common reagent for introducing the acetyl group in piperidine/piperazine derivatives .

- Solvent choice (e.g., acetonitrile vs. acetic acid) influences reaction efficiency and purity. For instance, acetonitrile facilitates faster coupling in the target compound’s synthesis .

- Yields for structurally related compounds (e.g., 82% for 2-chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethanone) suggest that optimizing stoichiometry and temperature is critical .

Pharmacological and Stability Profiles

Table 3: Pharmacological and Stability Data

Key Observations :

- The acetyl-piperidine motif in this compound may share similarities with acetylcholinesterase inhibitors like 1-(4-(4-Ethynylbenzoyl)piperidin-1-yl)ethanone, though direct activity data is lacking .

- Temperature-dependent isomerization studies (e.g., ΔG‡ = 67 kJ/mol for 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) highlight the importance of substituents near the ketone group in stabilizing rotational barriers .

准备方法

Synthetic Route Overview

The synthesis of 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone generally proceeds through the following key stages:

Formation of the Pyrazine Ring and Chlorination : The pyrazine ring is constructed via cyclization reactions from appropriate precursors, followed by selective chlorination at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride. This step ensures the introduction of the chlorine substituent critical for subsequent coupling.

Synthesis of the Piperidine Ring : The piperidine moiety is synthesized separately, typically through cyclization or reduction methods from suitable precursors.

Coupling of Pyrazine and Piperidine Units : The chloropyrazine intermediate is coupled with the piperidine derivative. This coupling often employs a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate nucleophilic substitution at the chlorinated pyrazine ring.

Introduction of the Ethanone Group (Acylation) : The final step involves acylation of the piperidine nitrogen with acetyl chloride or a similar acylating agent to install the ethanone functional group, completing the target molecule.

This synthetic strategy is modular and allows for optimization at various steps to improve yield and purity, including the use of continuous flow reactors and automated synthesis platforms in industrial settings.

Detailed Synthetic Procedure and Conditions

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazine ring formation | Cyclization of precursors (e.g., diamines with diketones) under reflux | Ensures formation of pyrazine core |

| 2 | Chlorination | Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), reflux | Introduces chlorine at 3-position of pyrazine |

| 3 | Piperidine synthesis | Cyclization or reduction of open-chain precursors | Provides piperidine intermediate |

| 4 | Coupling reaction | Sodium hydride (NaH), DMF, room temperature to mild heating | Nucleophilic substitution of chlorine by piperidine nitrogen |

| 5 | Acylation | Acetyl chloride (CH3COCl), base (e.g., triethylamine), dichloromethane solvent, 0–25 °C | Introduces ethanone group on piperidine nitrogen |

The coupling step is critical and typically requires anhydrous conditions to prevent side reactions. The acylation is performed under controlled temperatures to avoid over-acylation or decomposition.

Analytical Characterization During Synthesis

Characterization of intermediates and final product is essential for confirming structure and purity:

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of pyrazine and piperidine ring protons and carbons, as well as the ethanone carbonyl carbon typically resonating near 170–175 ppm.

Infrared Spectroscopy (IR) : The carbonyl (C=O) stretch appears sharply around 1650–1700 cm^-1, confirming acylation.

Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight (~239.7 g/mol) confirm molecular integrity.

Elemental Analysis : Confirms the elemental composition matching calculated values for C, H, N, Cl, and O.

These analytical methods are routinely applied to monitor each synthetic step and ensure the target compound is obtained with high purity.

Research Findings and Optimization Notes

The chlorination step requires careful control to avoid over-chlorination or degradation of the pyrazine ring.

The coupling reaction benefits from using strong bases like sodium hydride and aprotic solvents to maximize nucleophilic substitution efficiency.

Acylation yields can be improved by slow addition of acetyl chloride and maintaining low temperatures to prevent side reactions.

Industrial adaptations include continuous flow synthesis to improve reproducibility and scalability.

Substituent effects on the pyrazine ring (e.g., position and nature of halogen) influence reactivity and biological activity, guiding synthetic modifications.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Typical Conditions | Purpose | Challenges |

|---|---|---|---|---|

| Pyrazine ring formation | Diamines, diketones | Reflux in suitable solvent | Build pyrazine core | Control cyclization selectivity |

| Chlorination | SOCl2, PCl5 | Reflux, inert atmosphere | Introduce Cl at 3-position | Avoid over-chlorination |

| Piperidine synthesis | Cyclization reagents or reduction agents | Variable, often reflux | Prepare piperidine intermediate | Ring closure efficiency |

| Coupling | NaH, DMF | Room temp to 50 °C, inert atmosphere | Attach piperidine to chloropyrazine | Side reactions, incomplete substitution |

| Acylation | Acetyl chloride, base | 0–25 °C, dichloromethane | Introduce ethanone group | Over-acylation, decomposition |

常见问题

Basic: What synthetic strategies are employed to prepare 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone, and how is structural validation performed?

Answer:

The synthesis typically involves coupling a 3-chloropyrazine derivative with a piperidine-containing precursor. For example:

- Nucleophilic substitution : Reacting 4-aminopiperidine with 3-chloropyrazine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the piperidinyl intermediate, followed by acetylation to introduce the ethanone group.

- Friedel-Crafts acylation : Using chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to functionalize the piperidine ring.

Structural validation relies on ¹H-NMR spectroscopy , which identifies key signals such as:

- The acetyl group (δ ~2.1–2.2 ppm, singlet).

- Piperidine ring protons (δ ~1.6–3.5 ppm, multiplet patterns).

- Aromatic pyrazine protons (δ ~7.5–8.5 ppm, coupling constants confirm substitution patterns).

Yields vary (40–99%) based on reaction conditions, as observed in analogous benzoylpiperidine syntheses .

Advanced: How can regioselectivity in pyrazine substitution be optimized during synthesis?

Answer:

Regioselectivity is influenced by:

- Catalyst choice : Lewis acids like FeCl₃ favor para-substitution, while Brønsted acids may direct meta-substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution at electron-deficient positions.

- Temperature : Lower temperatures (~0–5°C) reduce side reactions and improve selectivity.

Comparative X-ray crystallography (e.g., for related piperazine derivatives) and DFT calculations predict electronic effects of substituents, guiding synthetic design .

Basic: What spectroscopic and chromatographic methods are critical for purity analysis?

Answer:

- ¹H-NMR and ¹³C-NMR : Confirm molecular connectivity and detect impurities via integration anomalies or unexpected peaks .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity. A C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolve closely related byproducts .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₃ClN₃O: calc. 238.0743, obs. 238.0745) .

Advanced: How do researchers resolve contradictions in biological activity data across assay platforms?

Answer:

- Dose-response profiling : Test the compound at multiple concentrations (e.g., 0.1–100 µM) to identify assay-specific artifacts.

- Target engagement studies : Use LC-MS/MS to measure brain penetration and occupancy in vivo, as demonstrated for PDE10A inhibitors (86–91% occupancy at 10 mg/kg) .

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cell-based functional readouts (e.g., cAMP modulation) to confirm mechanism .

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

- Enzyme inhibition assays : For kinase or PDE targets, use purified enzymes and fluorescent substrates (e.g., AMP-Glo™ for PDE10A) .

- Cell viability assays : Test cytotoxicity in HEK293 or SH-SY5Y cells using MTT or resazurin-based protocols.

- Receptor binding assays : Radioligand displacement (e.g., [³H]SCH-23390 for dopamine D1 receptors) quantifies affinity .

Advanced: How can structure-activity relationships (SAR) guide lead optimization?

Answer:

- Scaffold modification : Replace the chloropyrazine with bioisosteres (e.g., pyrimidine or quinazoline) to enhance solubility or binding affinity.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazine ring to improve metabolic stability, as seen in benzimidazole derivatives .

- Pharmacokinetic profiling : Measure logP (e.g., ~2.5 via shake-flask method) and plasma protein binding (equilibrium dialysis) to optimize CNS penetration .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for synthesis and weighing.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to SDS sheets for related piperidine derivatives for toxicity thresholds .

Advanced: How is crystallographic data utilized to validate molecular conformation?

Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C-Cl bond: ~1.73 Å; piperidine ring puckering parameters).

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O hydrogen bonds) to predict packing efficiency and stability .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (~2.5), solubility (~50 µM), and CNS permeability (PSA < 90 Ų).

- Molecular docking (AutoDock Vina) : Models binding poses in PDE10A (PDB: 3QMR) or kinase targets to prioritize synthetic efforts .

Advanced: How are metabolic pathways elucidated for this compound?

Answer:

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-HRMS to identify hydroxylated or dechlorinated metabolites.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。